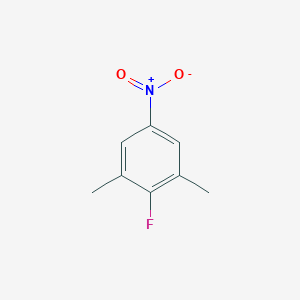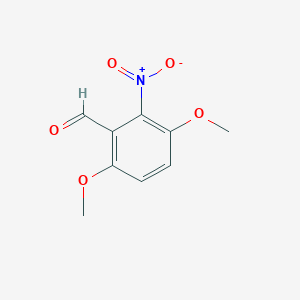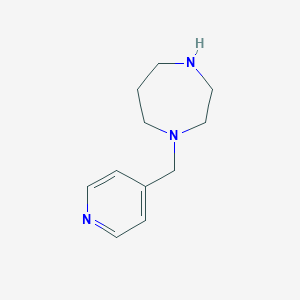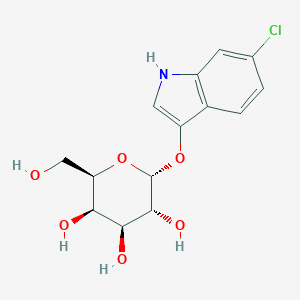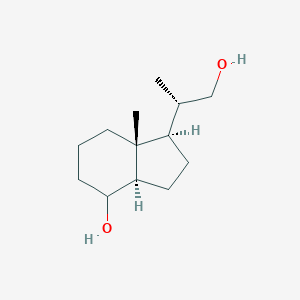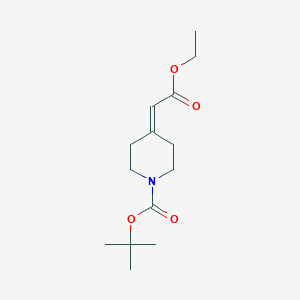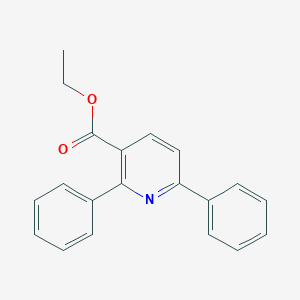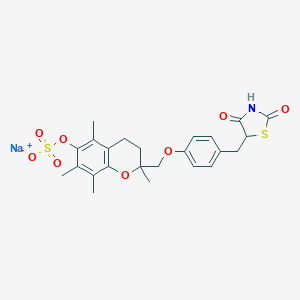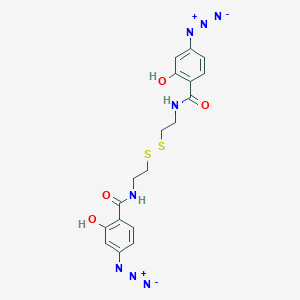
1-(苄氧基)-4-溴-2-(三氟甲基)苯
描述
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The search results do not provide specific information on the molecular structure of 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as density, boiling point, and molecular weight. The search results do not provide specific information on the physical and chemical properties of 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene .科学研究应用
超分子化学应用
苯-1,3,5-三甲酰胺 (BTA) 是一类化合物,在超分子化学中发现了重要的应用,范围从纳米技术到生物医学应用。它们通过氢键自组装成一维、纳米级的棒状结构的能力尤其值得注意。该特性被用于聚合物加工和具有生物医学相关性的材料的开发中 (Cantekin, de Greef, & Palmans, 2012).
杂环化合物的生物医学意义
三嗪骨架(包括苯作为核心成分)因其药理学潜力而被广泛探索。三嗪的合成衍生物表现出广泛的生物活性,包括抗菌、抗真菌、抗癌和抗病毒特性。这突出了苯衍生物在未来药物开发中的重要性 (Verma, Sinha, & Bansal, 2019).
有机发光二极管 (OLED)
与苯衍生物相关的 BODIPY 基材料因其在有机发光二极管 (OLED) 中的潜力而受到认可。这些化合物可以作为无金属红外发射器,展示了苯衍生物在有机电子领域的多功能性。这些材料的结构设计和合成对于提高 OLED 的性能至关重要 (Squeo & Pasini, 2020).
环境和生物修复研究
苯及其衍生物在环境中的降解,特别是在地下水中,一直是广泛研究的主题。生物修复技术,包括微生物降解,已被探索用于从受污染场所去除单芳香族污染物,如苯、甲苯、乙苯和二甲苯。这项研究强调了了解化学性质和相互作用对于环境管理的重要性 (Farhadian, Vachelard, Duchez, & Larroche, 2008).
属性
IUPAC Name |
4-bromo-1-phenylmethoxy-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF3O/c15-11-6-7-13(12(8-11)14(16,17)18)19-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPKEFVNEOEGGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595192 | |
| Record name | 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene | |
CAS RN |
169247-46-5 | |
| Record name | 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B174971.png)
